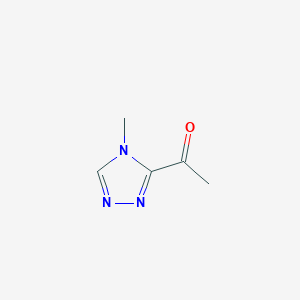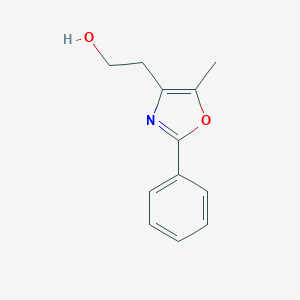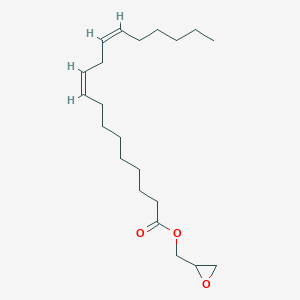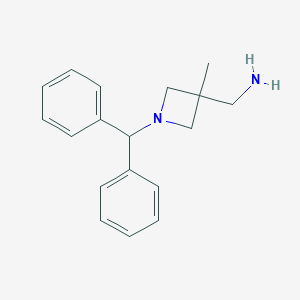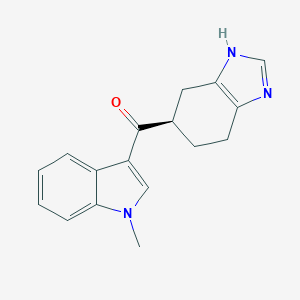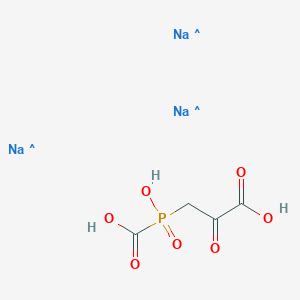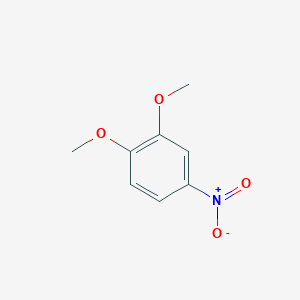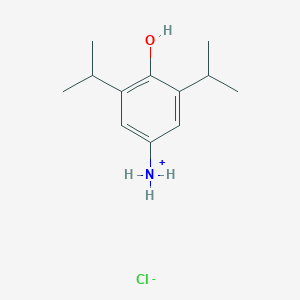
4-Amino-2,6-diisopropylphenol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,6-diisopropylphenol Hydrochloride (CAS No: 100251-91-0) is a compound with the molecular formula C12H20ClNO . It is also known by other names such as 4-Amino Propofol Hydrochloride .
Molecular Structure Analysis
The molecular structure of 4-Amino-2,6-diisopropylphenol Hydrochloride consists of 12 carbon atoms, 20 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The InChI string representation of the molecule isInChI=1S/C12H19NO.ClH/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14;/h5-8,14H,13H2,1-4H3;1H . Physical And Chemical Properties Analysis
The molecular weight of 4-Amino-2,6-diisopropylphenol Hydrochloride is 229.74 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass are 229.1233420 g/mol . The topological polar surface area is 46.2 Ų .Aplicaciones Científicas De Investigación
Anesthesia and Sedation
4-Amino Propofol Hydrochloride: is primarily used as an intravenous anesthetic agent for the induction and maintenance of general anesthesia. It is favored for its rapid onset and short duration of action, which allows for quick patient recovery and minimal side effects . Its pharmacological action involves the potentiation of GABA (γ-aminobutyric acid) at the GABA_A receptor, leading to sedative and hypnotic effects .
Oncological Surgery
Recent studies suggest that Propofol may influence the biological characteristics of malignant tumors and potentially improve postoperative outcomes in cancer surgeries . It has been observed to affect the tumor microenvironment by exhibiting anti-tumor effects, regulating drug resistance, and impacting processes like angiogenesis and inflammation .
Pharmacokinetics and Pharmacodynamics Research
The compound is the subject of extensive pharmacokinetic and pharmacodynamic modeling, which helps inform dosing guidelines and is implemented in target-controlled infusion devices. These models are crucial for calculating the required infusion rates to achieve desired plasma or effect-site concentrations .
Mental Health Therapeutics
Propofol: has been identified to have potential therapeutic effects against conditions like anhedonia, a core symptom of depression. It inhibits the dopamine transporter, leading to increased dopamine concentration in the nucleus accumbens, which is associated with the relief of anhedonia . This suggests a new avenue for research into depression therapies .
Neuropharmacology
The interaction of Propofol with neurotransmitter systems, particularly its effect on GABA_A receptors and the dopaminergic system, makes it a valuable compound for neuropharmacological studies. It provides insights into the mechanisms of sedation, consciousness, and potential neuroprotective effects .
Anesthetic Drug Development
As a widely used anesthetic, 4-Amino Propofol Hydrochloride serves as a benchmark in the development of new anesthetic drugs. Its pharmacological profile guides the synthesis of novel compounds with similar or improved efficacy and safety profiles .
Mecanismo De Acción
Target of Action
The primary target of 4-Amino Propofol Hydrochloride, also known as 4-Amino-2,6-diisopropylphenol Hydrochloride, is the GABA-A receptor . This receptor plays a crucial role in the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) .
Mode of Action
The compound interacts with its target, the GABA-A receptor, through a process known as positive modulation . This interaction enhances the inhibitory function of GABA, leading to rapid induction of hypnosis with minimal excitation .
Biochemical Pathways
The action of 4-Amino Propofol Hydrochloride affects several biochemical pathways. It modulates genetic signaling pathways, including the hypoxia, NF- B, MAPK, SLUG, and Nrf2 pathways . It also influences epigenetic pathways involving miRNA, lncRNA, and histone acetylation .
Pharmacokinetics
4-Amino Propofol Hydrochloride has a narrow therapeutic margin and should only be administered by trained practitioners . Many pharmacokinetic (PK) and pharmacodynamic (PD) models exist for this compound . These models are used to inform drug dosing guidelines and calculate infusion rates required for user-defined target plasma or effect-site concentrations .
Result of Action
The molecular and cellular effects of 4-Amino Propofol Hydrochloride’s action are profound. Intravenous injection of a therapeutic dose produces hypnosis rapidly, usually within 40 seconds from the start of an injection . This rapid induction of unconsciousness is followed by a generally rapid recovery, associated with less frequent side effects (e.g., drowsiness, nausea, vomiting) than with other anesthetic agents .
Action Environment
The action, efficacy, and stability of 4-Amino Propofol Hydrochloride can be influenced by various environmental factors. For instance, the compound’s action can be affected by the patient’s physiological status and the presence of other drugs . It undergoes extensive PK and PD interactions with both other hypnotic drugs and opioids . These interactions can be additive with other hypnotics, whereas interactions with opioids tend to be highly synergistic .
Propiedades
IUPAC Name |
4-amino-2,6-di(propan-2-yl)phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14;/h5-8,14H,13H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJBRMGVYGSBDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737690 |
Source


|
| Record name | 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,6-diisopropylphenol Hydrochloride | |
CAS RN |
100251-91-0 |
Source


|
| Record name | 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)

![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)
